molecular formula C9H7BrClN B2549085 3-bromo-5-chloro-7-methyl-1H-indole CAS No. 1388047-37-7

3-bromo-5-chloro-7-methyl-1H-indole

Cat. No.: B2549085
CAS No.: 1388047-37-7
M. Wt: 244.52
InChI Key: AXCTZGBUMSTFNP-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-7-methyl-1H-indole is a halogenated indole derivative featuring a bromine atom at position 3, chlorine at position 5, and a methyl group at position 7. This substitution pattern confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science. Indoles with halogen and alkyl substituents are known for their roles in drug discovery, particularly as kinase inhibitors, antimicrobial agents, and fluorescent probes .

Properties

IUPAC Name

3-bromo-5-chloro-7-methyl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrClN/c1-5-2-6(11)3-7-8(10)4-12-9(5)7/h2-4,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXCTZGBUMSTFNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1NC=C2Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5-chloro-7-methyl-1H-indole typically involves the bromination and chlorination of 7-methyl-1H-indole. One common method is the electrophilic aromatic substitution reaction, where bromine and chlorine are introduced to the indole ring under controlled conditions. For example, bromination can be achieved using bromine in acetic acid, while chlorination can be done using chlorine gas or sodium hypochlorite in the presence of a catalyst .

Industrial Production Methods

Industrial production of 3-bromo-5-chloro-7-methyl-1H-indole may involve large-scale electrophilic substitution reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-bromo-5-chloro-7-methyl-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-bromo-5-chloro-7-methyl-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-bromo-5-chloro-7-methyl-1H-indole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The positions and nature of substituents significantly influence reactivity, solubility, and biological activity. Key analogs and their differences are summarized below:

Compound Name Substituents Key Properties Reference
3-Bromo-5-chloro-7-methyl-1H-indole Br (C3), Cl (C5), CH₃ (C7) High lipophilicity (logP ~3.8); electron-withdrawing Br/Cl enhance electrophilic substitution at C2/C4 -
5-Bromo-7-chloro-1H-indole Br (C5), Cl (C7) Lower logP (~2.9); reactivity directed toward C3 due to halogen positions
4-Bromo-7-methyl-1H-indole Br (C4), CH₃ (C7) Methyl enhances solubility; bromine at C4 alters π-electron density
3-Bromo-5-(trifluoromethyl)-1H-indole-7-carbonitrile Br (C3), CF₃ (C5), CN (C7) Strong electron-withdrawing CF₃/CN groups increase acidity (pKa ~4.2)

Key Observations :

  • Electronic Effects : Bromine and chlorine at C3/C5 in the target compound create electron-deficient regions, favoring nucleophilic attacks at C2/C4. In contrast, 5-bromo-7-chloro-1H-indole lacks the methyl group, reducing steric hindrance and lipophilicity .

Physical and Spectroscopic Properties

  • Melting Points : Methyl and halogen substituents elevate melting points due to increased molecular symmetry and intermolecular forces. For example, 5-bromo-7-chloro-1H-indole (CAS 180623-89-6) has a melting point of ~150°C, while the target compound’s methyl group may further increase this value .
  • NMR Signatures : The target compound’s ¹H NMR would show deshielded protons near Br/Cl (e.g., C2-H and C4-H at δ 7.4–7.6 ppm) and a singlet for C7-CH₃ at δ 2.5 ppm, distinct from 5-bromo-7-chloro-1H-indole’s aromatic proton shifts .

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